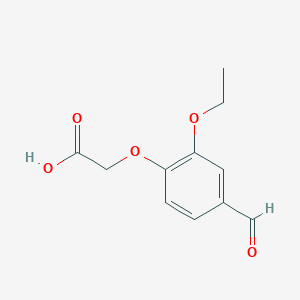
Bisdionin C
Descripción general
Descripción
Synthesis Analysis
The synthesis of Bisdionin C is described as being rationally designed, exploiting available structural data . It is noted for its desirable drug-like properties and tractable chemical synthesis .Molecular Structure Analysis
The molecular structure of Bisdionin C is characterized by two aromatic systems of the ligand interacting with two conserved tryptophan residues exposed in the active site cleft of the enzyme . It also forms extensive hydrogen-bonding interactions with the catalytic machinery . The molecular weight of Bisdionin C is 400.39 g/mol .Physical And Chemical Properties Analysis
Bisdionin C is a solid substance with a white to beige color . It is soluble in DMSO at a concentration of 1 mg/mL when warmed . It has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Bisdionin C: A Multifaceted Inhibitor in Scientific Research
Inhibition of Human Chitinases: Bisdionin C is recognized for its inhibitory action on human chitinases, particularly acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) . These enzymes are involved in the body’s defense against chitin-containing pathogens by degrading chitin in their cell walls. The inhibition of these enzymes by Bisdionin C has been instrumental in studying their roles in immunity and the development of various diseases .
Airway Inflammation Studies: The compound has been utilized in the dissection of AMCase function within the context of airway inflammation, a common feature of allergic reactions and asthma . By selectively inhibiting AMCase, researchers can better understand the enzyme’s contribution to inflammatory processes and potentially develop targeted therapies for respiratory conditions .
Drug-like Properties Evaluation: Bisdionin C exhibits excellent drug-like properties, which makes it a valuable tool for pharmacological studies . Its reasonable potency and ability to permeate cells enable researchers to evaluate its therapeutic potential and optimize its properties for medical applications .
Structural Analysis and Enzyme Function: The structural features of Bisdionin C allow for the analysis of enzyme-inhibitor interactions. This is crucial for understanding the molecular basis of enzyme function and for the design of more effective inhibitors .
Development of Selective Inhibitors: Research involving Bisdionin C has led to the discovery of more selective inhibitors, such as Bisdionin F, which shows a 20-fold selectivity for AMCase over CHIT1 . This highlights the role of Bisdionin C in advancing the field of selective inhibition, which is vital for therapeutic specificity .
Insight into Disease Mechanisms: By inhibiting chitinases, Bisdionin C helps in elucidating the pathophysiological mechanisms of diseases where these enzymes play a part. This includes conditions like inflammation, fibrosis, and possibly other chitinase-related disorders .
Mecanismo De Acción
Target of Action
Bisdionin C is a potent inhibitor of GH18 chitinases . Its primary targets are acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) , which are enzymes that play key roles in immunity, nutrition, pathogenicity, and arthropod molting . Bisdionin C also potently inhibits bacterial AfChiB1 chitinase .
Mode of Action
Bisdionin C interacts with its targets through competitive inhibition . A crystallographic structure of a chitinase-Bisdionin C complex shows the two aromatic systems of the ligand interacting with two conserved tryptophan residues exposed in the active site cleft of the enzyme, while at the same time forming extensive hydrogen-bonding interactions with the catalytic machinery .
Biochemical Pathways
Bisdionin C affects the biochemical pathways involving chitinases. Chitinases are glycosyl hydrolases that hydrolyze the β- (1-4)-linkage of N-acetyl-D-glucosamine units present in chitin polymers . By inhibiting chitinases, Bisdionin C can impact the degradation of chitin present in the cell wall of pathogens, potentially affecting the immune response .
Pharmacokinetics
It is described as a cell-permeable compound , which suggests it can cross cell membranes and therefore may have good bioavailability.
Result of Action
The inhibition of chitinases by Bisdionin C could potentially affect the body’s defense against chitin-containing pathogens . .
Propiedades
IUPAC Name |
1-[3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O4/c1-20-8-18-12-10(20)14(26)24(16(28)22(12)3)6-5-7-25-15(27)11-13(19-9-21(11)2)23(4)17(25)29/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIKAFUZRKZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisdionin C | |
CAS RN |
74857-22-0 | |
| Record name | 1,1-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074857220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-(PROPANE-1,3-DIYL)BIS(3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3HN8U2ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bisdionin C interact with its target enzyme and what are the downstream effects of this interaction?
A1: Bisdionin C exhibits submicromolar inhibition of GH18 chitinases. [] Structural analysis reveals that Bisdionin C binds to the active site cleft of the enzyme, with its two aromatic rings forming interactions with two conserved tryptophan residues. [] Additionally, Bisdionin C establishes extensive hydrogen bonds with the catalytic machinery of the enzyme. [] This binding disrupts the enzyme's ability to break down chitin, a key component of fungal cell walls and some invertebrates' exoskeletons. Inhibiting chitinases in pathogenic organisms like fungi could potentially lead to their growth inhibition or death.
Q2: The research mentions that Bisdionin C shows selectivity for bacterial-type GH18 chitinases. What makes it a promising starting point for developing specific inhibitors, and are there any structural insights into this selectivity?
A2: Bisdionin C's binding mode, specifically its interactions with the conserved tryptophan residues and catalytic machinery within the active site cleft, suggests it could be a starting point for specific inhibitor development. [] While the provided research doesn't delve into the precise structural basis for its selectivity towards bacterial-type GH18 chitinases over plant-type ones, it implies that subtle differences in the active site architecture between these enzyme subtypes might be responsible. Further research exploring these structural differences and how Bisdionin C interacts with them is needed to confirm and understand the basis of this selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



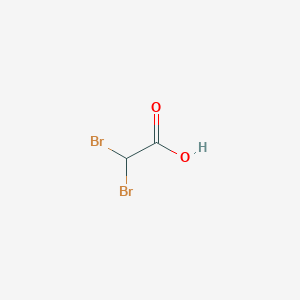
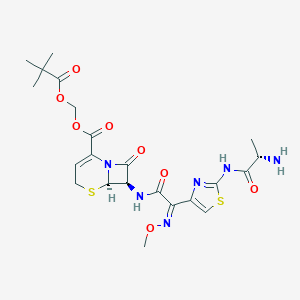

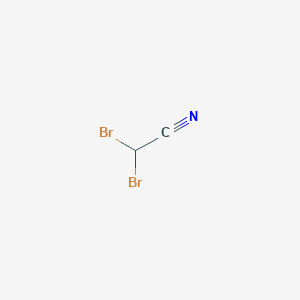


![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)

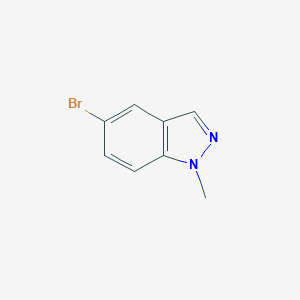



![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
